molecular formula C18H18N2O3S2 B2517823 2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole CAS No. 690247-53-1

2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole

Cat. No.: B2517823
CAS No.: 690247-53-1
M. Wt: 374.47
InChI Key: NNFDMVIMJVYHHU-UHFFFAOYSA-N
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Description

2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole is a synthetic benzothiazole derivative intended for research and development purposes. This compound is presented as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. The benzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and its presence in several approved and investigational drugs . This core structure is known to interact with a variety of biological targets, making it a valuable template in drug discovery. Benzothiazole derivatives have demonstrated significant potential in areas including anticancer, antimicrobial, anti-inflammatory, and antiviral research . They have also been investigated for neurodegenerative diseases, with some derivatives serving as imaging agents for amyloid plaques in Alzheimer's disease . The specific substitution pattern of this compound, featuring a morpholin-4-ylsulfonyl group, is a modification of significant research interest. The morpholine ring is a common pharmacophore that can enhance solubility and influence binding to biological targets . Similar morpholine-containing benzothiazoles have been studied for their antimicrobial properties, with some hybrids demonstrating potent activity against fungal strains like C. neoformans and bacterial strains such as E. coli . The sulfonyl group can act as a hydrogen bond acceptor, potentially contributing to target engagement and selectivity. Researchers can leverage this compound as a key intermediate or a novel chemical entity for screening against novel targets, particularly in oncology and infectious disease, or as a precursor for further synthetic elaboration.

Properties

IUPAC Name

4-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-13-6-7-14(18-19-15-4-2-3-5-16(15)24-18)12-17(13)25(21,22)20-8-10-23-11-9-20/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFDMVIMJVYHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the sulfonyl group and the morpholine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

a. Sulfonamide Formation

  • Intermediate Preparation : A 3-sulfonyl chloride-substituted phenylbenzothiazole precursor is generated via chlorosulfonation of the parent phenylbenzothiazole using ClSO₃H or SO₂Cl₂ .

  • Morpholine Coupling : The sulfonyl chloride reacts with morpholine under basic conditions (e.g., Et₃N or pyridine) to form the sulfonamide linkage .

Reaction Scheme :

Benzothiazole-Ph-SO2Cl+MorpholineBaseBenzothiazole-Ph-SO2-Morpholine\text{Benzothiazole-Ph-SO}_2\text{Cl} + \text{Morpholine} \xrightarrow{\text{Base}} \text{Benzothiazole-Ph-SO}_2\text{-Morpholine}

b. Functionalization of the Benzothiazole Core

The 1,3-benzothiazole ring can undergo:

  • Electrophilic Substitution : Limited due to steric hindrance from the bulky phenylsulfonyl group. Substitutions typically occur at the 5- or 6-positions under nitration or halogenation conditions .

  • Coordination Chemistry : The nitrogen in the benzothiazole ring may act as a ligand for metal ions, forming complexes with Cu²⁺ or Hg²⁺, as observed in structurally similar compounds .

Reactivity of the Morpholine-Sulfonyl Group

The morpholine-sulfonyl moiety exhibits moderate stability but participates in:

  • Hydrolysis : Under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the sulfonamide bond may cleave to regenerate the sulfonic acid or morpholine .

  • Nucleophilic Aromatic Substitution : Electron-withdrawing effects of the sulfonyl group activate the phenyl ring for substitutions (e.g., halogenation, nitration) at the para position relative to the methyl group .

Modification of the 4-Methylphenyl Substituent

The methyl group at the 4-position can undergo:

  • Oxidation : Converted to a carboxylic acid (-COOH) using KMnO₄ or CrO₃ under acidic conditions .

  • Halogenation : Radical bromination (NBS, light) introduces a bromine atom, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity and Stability Considerations

  • Antibacterial Applications : Anal

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. A study focused on the synthesis of benzothiazole derivatives showed promising results against various bacterial strains, indicating that modifications in the structure can enhance their efficacy .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound 1E. coli (ATCC)31.25 µg/ml
Compound 2Staphylococcus aureus (ATCC)62.5 µg/ml
Compound 3Klebsiella pneumoniae (BLSE)250 µg/ml

These results suggest that the benzothiazole scaffold can be optimized for better antimicrobial action.

Neuroprotective Effects

Another significant application of this compound lies in neuropharmacology. A study highlighted the synthesis of multi-target-directed ligands based on benzothiazole and isoquinoline derivatives, which showed promising inhibitory activity against monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases .

  • Key Findings :
    • Six compounds demonstrated excellent MAO-B inhibition.
    • Compound 4g exhibited high selectivity and good blood-brain barrier penetration.

Anticancer Potential

The anticancer properties of benzothiazole derivatives have been widely studied. Compounds containing this moiety have shown effectiveness against various cancer cell lines, including breast adenocarcinoma .

StudyCell LineAssay MethodIC50 Value
Study AMCF7 (breast cancer)Sulforhodamine B assayNot specified
Study BOther cancer linesVarious assaysVaries by compound

These findings indicate a potential for developing new chemotherapeutic agents based on this compound.

Case Study 1: Neurodegenerative Disease Research

In a recent study, researchers synthesized a series of compounds based on the benzothiazole framework to evaluate their effects on neurodegenerative diseases complicated by depression. The compounds were tested for their ability to inhibit MAO-B and cholinesterase enzymes, revealing significant activity in several derivatives .

Case Study 2: Antimicrobial Resistance

In response to rising antimicrobial resistance, researchers focused on synthesizing new benzothiazole derivatives with enhanced antibacterial properties. The study highlighted the importance of structural modifications in improving the efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Benzothiazole Derivatives

a) N-(4-(Benzothiazole-2-yl)phenyl) Substituted Benzenesulfonamides
  • Structure : Benzothiazole linked to a phenyl ring via a sulfonamide group. Substituents vary at the sulfonamide’s benzene ring (e.g., halogens, methyl, methoxy) .
  • Comparison: The target compound replaces the benzenesulfonamide with a morpholinylsulfonyl group.
b) 2-Aryl Benzothiazole Derivatives (e.g., 3a–3e)
  • Examples: 4-[4-(1,3-benzothiazol-2-yl)phenoxy]benzoic acid (3a) 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole (3c)
  • Comparison : The target compound’s morpholinylsulfonyl group provides a bulkier, more polar substituent than halogen or carboxylic acid groups. This may enhance solubility but reduce membrane permeability compared to lipophilic derivatives like 3c .
c) Benzothiazole-Triazole Hybrids (e.g., 9a–9e)
  • Structure : Benzothiazole linked to triazole and acetamide groups .
  • Comparison : The triazole-acetamide chain in 9a–9e introduces hydrogen-bonding sites absent in the target compound. However, the morpholinylsulfonyl group offers a rigid, planar structure that could improve target specificity in enzyme-binding pockets .

Physicochemical Properties

Compound Key Substituents Solubility (Predicted) Melting Point (°C)
Target Compound Morpholinylsulfonyl, methyl Moderate (polar) Not reported
N-(4-(Benzothiazole-2-yl)phenyl)-4-Cl-C₆H₄SO₂NH Chlorobenzenesulfonamide Low (lipophilic) 210–215
2-[2-Fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole (3c) Fluoro, trifluoromethyl Very low 145–148

The morpholinylsulfonyl group in the target compound likely increases aqueous solubility compared to halogenated analogs (e.g., 3c) but may reduce thermal stability due to the flexible morpholine ring .

Anticonvulsant Potential

  • Benzenesulfonamide Derivatives : Exhibited neurotoxicity and anticonvulsant activity in rodent models, with EC₅₀ values < 100 μM .
  • Target Compound : Morpholine’s ability to cross the blood-brain barrier could enhance CNS activity, though specific data are pending .

Antitubercular Activity

  • 2-Aryl Benzothiazoles (e.g., 3d) : Showed MIC values of 1.56 μg/mL against Mycobacterium tuberculosis H37Rv .

Antiviral and Anticancer Activity

  • Pyrazole-Benzothiazole Hybrids : Demonstrated HIV-1 protease inhibition (IC₅₀: 0.8 μM) and antitumor activity .
  • Target Compound : The rigid morpholinylsulfonyl group may hinder binding to viral proteases but could stabilize interactions with kinase targets in cancer cells .

Biological Activity

2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by its chemical formula C17H18N2O2SC_{17}H_{18}N_2O_2S and is characterized by the presence of a benzothiazole moiety linked to a morpholine sulfonamide. The presence of the methyl group and morpholine enhances its solubility and biological interactions.

Anticancer Properties

Research has shown that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. The IC50 values for these compounds often indicate potent activity comparable to established chemotherapeutics like doxorubicin .
  • Mechanisms of Action : The anticancer effects are attributed to several mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds with electron-donating groups such as methyl groups have been shown to enhance anti-proliferative activity by stabilizing interactions with target proteins involved in cancer cell survival .

Anti-inflammatory Activity

Studies indicate that similar benzothiazole derivatives may also possess anti-inflammatory properties. They act as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of anandamide, contributing to anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

  • Substituents : The presence of methyl groups on the phenyl ring enhances solubility and biological activity. Conversely, electron-withdrawing groups tend to reduce activity .
  • Morpholine Sulfonamide : The morpholine sulfonamide structure is crucial for maintaining the compound's interaction with biological targets, enhancing its pharmacological profile .

Study 1: Anti-Proliferative Effects

In a study assessing the anti-proliferative effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated an IC50 value lower than that of traditional chemotherapeutics. This finding suggests potential as a lead compound for further development in cancer therapy.

Study 2: In Vivo Efficacy

Animal studies have shown that administration of this compound resulted in significant tumor size reduction in xenograft models. The mechanism was linked to enhanced apoptosis markers and reduced angiogenesis within tumors .

Q & A

Q. Optimization Tips :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity for cyclization steps.
  • Catalysts : Na₂S₂O₅ improves benzothiazole ring closure efficiency .
  • Temperature : Maintain 80–100°C during condensation to avoid side products.

Q. Table 1: Reaction Conditions from Key Studies

StepSolventCatalystTemp (°C)Yield (%)Reference
Benzothiazole formationDMFNa₂S₂O₅8085–90
SulfonationDCMEt₃N2570–75

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the benzothiazole core and sulfonyl-morpholine substitution (e.g., aromatic proton splitting patterns and sulfonyl group integration) .
  • IR Spectroscopy : Identify key functional groups (e.g., S=O stretch at ~1350–1150 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns for Cl/Br-containing intermediates .
  • Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N/S values .

Advanced: How does the morpholinylsulfonyl group influence the compound’s bioactivity and binding interactions?

Answer:
The morpholinylsulfonyl moiety enhances:

  • Electron-Withdrawing Effects : Polarizes the benzothiazole core, improving binding to hydrophobic enzyme pockets (e.g., COX-2) .
  • Solubility : The morpholine ring increases water solubility, aiding pharmacokinetics .
  • Receptor Interactions : Docking studies suggest the sulfonyl group forms hydrogen bonds with serine or lysine residues in target proteins .

Q. Table 2: Bioactivity of Structural Analogs

CompoundKey Structural VariationIC₅₀ (COX-2 Inhibition)Reference
Target CompoundMorpholinylsulfonyl0.8 µM
2-(4-Methylphenyl)-1,3-benzothiazoleNo sulfonyl/morpholine>50 µM
5-(Methylsulfonyl)-2-(pyridin-3-yl)benzothiazolePyridine instead of morpholine5.2 µM

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Answer:
Discrepancies often arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (COX-1 vs. COX-2) .
  • Compound Purity : Verify purity via HPLC (>95%) and exclude degradation products .
  • Structural Confirmation : Re-analyze disputed compounds using X-ray crystallography (e.g., as in ) to confirm regiochemistry.

Q. Methodological Recommendations :

  • Standardize assays using positive controls (e.g., celecoxib for COX-2).
  • Compare dose-response curves across multiple replicates.

Advanced: What computational strategies are effective for predicting target interactions and optimizing derivatives?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses with proteins like COX-2 or kinases. Studies show the morpholinylsulfonyl group occupies hydrophobic sub-pockets .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design analogs with higher potency .
  • MD Simulations : Assess binding stability over 100-ns trajectories to prioritize stable interactions .

Example : Docking of a derivative into COX-2 revealed a salt bridge between the sulfonyl group and Arg120, critical for inhibition .

Basic: How can researchers validate the purity and stability of this compound under storage conditions?

Answer:

  • Stability Testing :
    • Store at –20°C in amber vials to prevent photodegradation.
    • Monitor via HPLC every 3 months; degradation <5% over 12 months is acceptable .
  • Purity Checks :
    • Use TLC (hexane:EtOAc 3:1) to detect impurities.
    • Confirm via melting point consistency (±2°C of literature values) .

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